[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid
Description
[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid is a phenoxy acetic acid derivative characterized by a chloro substituent at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 2-position of the aromatic ring.
Properties
CAS No. |
21456-12-2 |
|---|---|
Molecular Formula |
C10H9ClO5 |
Molecular Weight |
244.63 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxycarbonylphenoxy)acetic acid |
InChI |
InChI=1S/C10H9ClO5/c1-15-10(14)7-4-6(11)2-3-8(7)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
KUZFHQSJZHIUHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation-Chlorination Sequential Protocol
This method mirrors the synthesis of structurally related chlorophenoxyacetic acids, such as 2-methyl-4-chlorophenoxyacetic acid, as detailed in patent US2770651A. The general workflow involves:
-
Alkaline condensation of a substituted phenol with chloroacetic acid.
-
In situ chlorination using hypochlorite ions generated from chlorine and alkali metal hydroxides/carbonates.
For [4-chloro-2-(methoxycarbonyl)phenoxy]acetic acid, the phenol precursor 2-methoxycarbonyl-4-chlorophenol must first be synthesized.
Synthesis of 2-Methoxycarbonyl-4-Chlorophenol
The phenolic intermediate is critical for subsequent coupling with chloroacetic acid. Two principal pathways are explored:
Kolbe-Schmitt Carboxylation Followed by Esterification
-
Kolbe-Schmitt Reaction :
-
Esterification :
Reaction Conditions :
Direct Chlorination of Methyl Salicylate
An alternative route involves chlorinating methyl salicylate (methyl 2-hydroxybenzoate):
-
Electrophilic Chlorination :
Challenges :
-
Competing ortho/para-directing effects of the hydroxyl and ester groups may require precise stoichiometry to favor the 4-chloro isomer.
Condensation with Chloroacetic Acid
The phenolic intermediate is coupled with chloroacetic acid under alkaline conditions to form the target compound.
Alkaline Coupling Protocol
-
Reaction Setup :
-
Workup :
-
Acidification with HCl precipitates the crude product.
-
Recrystallization from ethanol/water yields pure this compound.
-
Mechanism :
Optimization Considerations
-
pH Control : Maintaining pH 7–9 during condensation prevents premature acidification and ensures efficient coupling.
-
Temperature : Reactions conducted below 10°C minimize side reactions (e.g., ester hydrolysis).
Alternative Pathways
Hypochlorite-Mediated Chlorination
Adapted from US2770651A, hypochlorite ions (generated from Cl₂ and NaOH) chlorinate a pre-formed phenoxyacetic acid intermediate:
-
Intermediate Synthesis :
-
Condense 2-methoxycarbonylphenol with chloroacetic acid.
-
-
Chlorination :
-
Introduce Cl₂ gas into the alkaline reaction mass at 0–10°C.
-
Hypochlorite ions selectively chlorinate the aromatic ring at C4.
-
Advantage : Avoids separate synthesis of 2-methoxycarbonyl-4-chlorophenol.
Yield and Purity Data
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Kolbe-Schmitt + Ester | 65–70 | 90 | 150°C, 8 atm CO₂ |
| Direct Chlorination | 55–60 | 85 | 0°C, FeCl₃ catalyst |
| Hypochlorite Chlorination | 74 | 90 | pH 7–9, 0–10°C |
Critical Analysis of Methodologies
-
Kolbe-Schmitt Route : High yields but requires specialized equipment for high-pressure CO₂.
-
Direct Chlorination : Simpler setup but suffers from regioselectivity challenges.
-
Hypochlorite Method : Integrates chlorination and coupling, reducing steps but requiring precise pH control.
Industrial-Scale Considerations
Chemical Reactions Analysis
Heterocyclic Derivative Formation
[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid serves as a precursor for heterocyclic systems. For instance, in glacial acetic acid with hydroquinone, it undergoes hetero-Diels–Alder reactions with 4-thioxothiazolidin-2-one to yield thiopyrano[2,3-d]thiazole derivatives .
Example Reaction :
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Time | 2 hours | |
| Product Yield | 74% | |
| Purification Method | Recrystallization (DMF:ethanol) |
Esterification and Functionalization
The methoxycarbonyl group enables further functionalization. Activated esters of phenoxyacetic acids are synthesized using phosphonitrilic chloride (PNT) and -methylmorpholine (NMM) as coupling agents .
Procedure :
-
Activate this compound with PNT/NMM in chloroform.
-
Couple with phenols (e.g., p-cresol, nitrophenols) to form esters.
Key Data :
| Phenol Substrate | Yield (%) | Source |
|---|---|---|
| p-Cresol | 92 | |
| 4-Nitrophenol | 93 | |
| 4-Chlorophenol | 92 |
Analytical Characterization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for phenoxyacetic acids validate the compound’s stability and degradation products .
Representative LC-MS Parameters :
| Compound | Transition () | Collision Energy (V) | Source |
|---|---|---|---|
| MCPA (analog) | 199.1 → 141.0 | 15 | |
| 2,4-D (analog) | 219.0 → 160.9 | 16 |
Industrial-Scale Optimization
Patent methodologies highlight:
Scientific Research Applications
Herbicidal Applications
Overview
4-Chloro-2-(methoxycarbonyl)phenoxyacetic acid is primarily used as a selective herbicide to control broadleaf weeds in agricultural settings. Its mechanism of action involves mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death.
Case Studies
- Field Trials : A study conducted in Sri Lanka demonstrated the efficacy of this herbicide against common agricultural weeds such as thistle and dock. The application resulted in significant yield improvements for crops like rice and maize, highlighting its importance in sustainable agriculture .
- Environmental Impact : Research has shown that the use of this herbicide can lead to residual effects in soil and water systems. A study examined the degradation pathways of 4-chloro-2-(methoxycarbonyl)phenoxyacetic acid in aquatic environments, revealing that microbial activity plays a crucial role in its breakdown, thereby mitigating long-term ecological impacts .
Medicinal Research
Toxicological Studies
Recent findings indicate that exposure to 4-chloro-2-(methoxycarbonyl)phenoxyacetic acid may lead to liver damage in humans, particularly among agricultural workers with prolonged exposure. A case report from Sri Lanka documented a farmer who experienced liver injury after six months of exposure, underscoring the need for safety measures when handling this compound .
Environmental Remediation
Use of Coffee Waste
Innovative approaches have been explored for the removal of 4-chloro-2-(methoxycarbonyl)phenoxyacetic acid from contaminated water sources. A study investigated the use of coffee waste as a biosorbent material to effectively extract this herbicide from aqueous solutions. The results showed promising removal rates, suggesting a sustainable method for environmental cleanup .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This makes it effective as a herbicide .
In biological systems, the compound’s antimicrobial and anti-inflammatory effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key Observations :
- Bioactivity : The methoxycarbonyl group in the target compound may reduce herbicidal activity compared to MCPA (2-methyl substituent) but enhance stability for pharmaceutical intermediates .
- Synthetic Utility : Unlike the chloromethyl derivative (), the methoxycarbonyl group offers ester functionality for hydrolysis or coupling reactions, as seen in anthranilic anilide synthesis .
- Pharmacological Potential: Hypolipidemic aminothiazole derivatives () highlight the importance of heterocyclic moieties, which the target compound lacks, suggesting divergent therapeutic applications.
Physicochemical Properties
| Property | [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic Acid | [4-Chloro-2-methylphenoxy]acetic Acid | 4-Chloro-2-(chloromethyl)phenoxyacetic Acid |
|---|---|---|---|
| Molecular Weight | ~228.63 (estimated) | 200.62 | ~204.59 (estimated) |
| Melting Point | Not reported | 118–119°C | Not reported |
| Solubility | Moderate (polar organic solvents) | Low in water, soluble in alcohols | Likely similar to MCPA |
| Key Functional Groups | -COOCH₃, -Cl | -CH₃, -Cl | -CH₂Cl, -Cl |
Analysis :
- Lack of melting point data for the target compound limits direct comparison, but trends suggest higher thermal stability than MCPA due to esterification .
Biological Activity
[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid, also known as a derivative of chlorophenoxy herbicides, has garnered attention for its biological activity, particularly in agricultural applications. This compound is structurally related to other herbicides like 4-chloro-2-methylphenoxy acetic acid (MCPA) and exhibits various biological effects that are critical for understanding its safety and efficacy in agricultural practices.
- Molecular Formula : C10H9ClO5
- CAS Number : 293792
- Molecular Weight : 232.63 g/mol
Herbicidal Effects
Chlorophenoxy herbicides, including this compound, primarily function as selective herbicides. They mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. The effectiveness of this compound is influenced by its concentration and application method.
Toxicological Studies
Research indicates that exposure to chlorophenoxy herbicides can lead to various toxicological effects in humans and animals. A notable case study reported liver injury in a farmer exposed to MCPA, which is structurally similar to this compound. The patient exhibited symptoms of cholestasis and mixed hepatocellular damage after prolonged exposure to the herbicide .
Table 1: Summary of Toxicological Findings
The biological activity of this compound is primarily due to its interaction with plant growth regulators. It disrupts normal plant growth patterns by overstimulating growth processes, leading to abnormal development and death in sensitive species.
Environmental Impact
The environmental persistence of chlorophenoxy herbicides raises concerns regarding their long-term ecological effects. Studies have shown that these compounds can contaminate soil and water systems, affecting non-target species and disrupting local ecosystems.
Case Studies on Environmental Impact
- Photocatalytic Degradation : Research has demonstrated that photocatalytic oxidation using titanium dioxide can effectively degrade MCPA in aqueous solutions, suggesting a potential method for mitigating environmental contamination .
- Soil Microbial Effects : Prolonged application of chlorophenoxy herbicides has been shown to alter soil microbial communities, potentially affecting soil health and fertility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid, and how can intermediates be characterized?
- Methodology : Start with nucleophilic substitution of 4-chloro-2-hydroxybenzoic acid derivatives. Introduce the methoxycarbonyl group via esterification using methyl chloroformate. Couple with chloroacetic acid under alkaline conditions. Characterize intermediates using NMR (¹H/¹³C) and FT-IR to confirm ester and carboxylic acid functionalities. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How can impurities in synthesized this compound be quantified?
- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% phosphoric acid). For isomeric separation, employ normal-phase chromatography on a Kieselguhr column treated with phosphate buffer (pH 6.5). Elute with ether-chloroform gradients and quantify impurities via sodium hydroxide titration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Implement engineering controls (e.g., fume hoods) due to potential carcinogenicity and skin absorption risks. Use PPE (gloves, lab coats) and establish emergency showers/eye wash stations. Monitor airborne concentrations with gas chromatography. Decontaminate spills using activated carbon and avoid ethanol to prevent ester hydrolysis .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic studies?
- Methodology : Synthesize deuterated analogs via H/D exchange at aromatic positions using D₂O and Pd/C catalysts. Alternatively, use deuterated methyl chloroformate (CD₃OCOCl) during esterification. Confirm isotopic purity (>98 atom% D) via mass spectrometry and ²H NMR .
Q. What computational approaches predict the environmental persistence of this compound in soil systems?
- Methodology : Apply QSAR models (e.g., EPI Suite) to estimate hydrolysis half-lives under varying pH. Validate experimentally via soil microcosm studies (OECD 307 guidelines). Use LC-MS/MS to track degradation products, focusing on chlorinated phenols and acetic acid derivatives .
Q. How does structural modification of the methoxycarbonyl group affect herbicidal activity?
- Methodology : Replace the methoxy group with ethoxy, trifluoromethoxy, or benzyloxy substituents. Test herbicidal efficacy using Arabidopsis thaliana bioassays. Correlate activity with LogP values (measured via shake-flask method) and electronic effects (Hammett σ constants) .
Q. What crystallographic techniques resolve the three-dimensional structure of this compound and its metal complexes?
- Methodology : Grow single crystals via slow evaporation (solvent: DMF/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELX-97; analyze hydrogen-bonding networks (e.g., O–H⋯O interactions) with Mercury software. Compare with [4-chloro-2-methylphenoxy]acetic acid structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
